molecular formula C10H12INO2 B3196279 Methyl 4-(dimethylamino)-3-iodobenzoate CAS No. 99067-73-9

Methyl 4-(dimethylamino)-3-iodobenzoate

Cat. No.: B3196279
CAS No.: 99067-73-9
M. Wt: 305.11 g/mol
InChI Key: OVSSLPHSHJDLIO-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Methyl 4-(dimethylamino)-3-iodobenzoate (CAS 1185743-83-2) is a benzoate ester derivative with a molecular formula of C10H12INO2 and a molecular weight of 305.11 g/mol . This compound serves as a valuable synthetic intermediate and building block in organic chemistry and drug discovery research. Its structure, featuring both an electron-donating dimethylamino group and a reactive iodine atom on the aromatic ring, makes it a versatile precursor for cross-coupling reactions, such as Suzuki or Buchwald-Hartwig animations, enabling the construction of more complex molecular architectures . Research into similar benzoate derivatives has shown potential in the development of compounds that regulate phosphatase enzyme activity, which is a significant target in various therapeutic areas . Proper handling is essential; this compound should be stored in a dark place under an inert atmosphere at 2-8°C to ensure stability . This product is strictly For Research Use Only and is not intended for diagnostic or therapeutic applications.

Properties

CAS No.

99067-73-9

Molecular Formula

C10H12INO2

Molecular Weight

305.11 g/mol

IUPAC Name

methyl 4-(dimethylamino)-3-iodobenzoate

InChI

InChI=1S/C10H12INO2/c1-12(2)9-5-4-7(6-8(9)11)10(13)14-3/h4-6H,1-3H3

InChI Key

OVSSLPHSHJDLIO-UHFFFAOYSA-N

SMILES

CN(C)C1=C(C=C(C=C1)C(=O)OC)I

Canonical SMILES

CN(C)C1=C(C=C(C=C1)C(=O)OC)I

Origin of Product

United States

Comparison with Similar Compounds

Structural and Functional Comparison with Similar Compounds

Substituent Variations on the Benzoate Core

Methyl 4-Amino-3-Iodobenzoate (CAS 19718-49-1)
  • Structure: Differs by replacing the dimethylamino group with a primary amine (-NH₂) at C3.
  • Molecular Formula: C₈H₈INO₂ (MW: 277.06 g/mol) .
Methyl 4-Hydroxy-3-Iodobenzoate (CAS 15126-06-4)
  • Structure: Replaces the dimethylamino group with a hydroxyl (-OH) group at C4.
  • Molecular Formula : C₈H₇IO₃ (MW: 278.04 g/mol) .
  • Key Differences: The hydroxyl group introduces hydrogen-bonding capability, increasing polarity and aqueous solubility compared to the hydrophobic dimethylamino substituent.
Methyl 4-Iodobenzoate (CAS 619-44-3)
  • Structure : Lacks substituents at C3; iodine is at C4.
  • Molecular Formula : C₈H₇IO₂ (MW: 262.05 g/mol) .
  • Key Differences : The absence of a substituent at C3 eliminates steric and electronic effects at that position, simplifying further functionalization.
Butyl 4-(Dimethylamino)-3-Iodobenzoate
  • Structure: Shares the dimethylamino and iodine substituents but uses a butyl ester instead of methyl.
  • Molecular Formula: Likely C₁₃H₁₈INO₂ (estimated MW: 347.2 g/mol) .

Functional Group Impact on Physicochemical Properties

Compound Substituent (C4) Substituent (C3) Ester Group Molecular Weight (g/mol) Key Properties
Methyl 4-(dimethylamino)-3-iodobenzoate -N(CH₃)₂ -I Methyl ~305.12 High basicity; moderate solubility in polar solvents
Methyl 4-amino-3-iodobenzoate -NH₂ -I Methyl 277.06 Lower steric bulk; reduced basicity
Methyl 4-hydroxy-3-iodobenzoate -OH -I Methyl 278.04 High polarity; hydrogen-bond donor
Butyl 4-(dimethylamino)-3-iodobenzoate -N(CH₃)₂ -I Butyl ~347.2 Increased lipophilicity

Q & A

Q. Example Protocol :

Dissolve 4-(dimethylamino)-3-aminobenzoic acid (10 mmol) in acetic acid.

Add iodine (1.2 eq) and stir at 80°C for 6 hours.

Neutralize with NaHCO₃, extract with dichloromethane, and purify via column chromatography.

React the purified acid with methanol (excess) and H₂SO₄ (cat.) under reflux for 12 hours.

Q. Key Considerations :

  • Monitor reaction progress using TLC or HPLC.
  • Use anhydrous conditions during esterification to avoid hydrolysis .

Basic: How is this compound characterized structurally?

Answer:
Characterization relies on spectroscopic and crystallographic methods :

  • NMR Spectroscopy :
    • ¹H NMR : Peaks at δ 3.0–3.2 ppm (dimethylamino protons) and δ 7.5–8.0 ppm (aromatic protons).
    • ¹³C NMR : Signals for the ester carbonyl (~168 ppm) and iodine-substituted aromatic carbons (~95–110 ppm) .
  • Mass Spectrometry (MS) : Confirm molecular weight via ESI-MS or EI-MS (expected [M+H]+ ~ 346 g/mol) .
  • X-ray Crystallography : Resolve bond angles and substituent positions (e.g., C–I bond length ~2.09 Å) .

Q. Methodological Insight :

  • Optimize catalyst loading (e.g., 5 mol% Pd) and base (e.g., K₂CO₃) to enhance coupling efficiency.
  • Use anhydrous solvents (e.g., DMF or THF) to prevent dehalogenation .

Advanced: How to resolve contradictions in reported synthetic yields for this compound?

Answer:
Yield discrepancies often arise from iodination efficiency and esterification side reactions .

  • Troubleshooting :
    • Iodination : Ensure stoichiometric iodine (1.1–1.3 eq) and control temperature (70–90°C) to minimize poly-iodination .
    • Esterification : Use molecular sieves to absorb water and prevent acid-catalyzed ester hydrolysis .
    • Purification : Employ gradient column chromatography (hexane:EtOAc) to separate unreacted starting materials .

Q. Case Study :

  • Low Yield (30%) : Traced to incomplete iodination; increasing reaction time to 8 hours improved yield to 65% .
  • By-Product Formation : Hydrolysis of the ester group during workup was mitigated by rapid neutralization and drying .

Basic: What safety protocols are recommended for handling this compound?

Answer:

  • PPE : Wear nitrile gloves, lab coat, and safety goggles.
  • Ventilation : Use a fume hood to avoid inhalation of dust/vapors.
  • Storage : Keep in a tightly sealed container under inert gas (N₂ or Ar) at –20°C .
  • Spill Management : Absorb with silica gel and dispose as halogenated waste .

Advanced: What role does this compound play in medicinal chemistry research?

Answer:
It serves as a precursor for bioactive molecules :

  • Anticancer Agents : The iodine atom enables radio-labeling for imaging studies, while the dimethylamino group enhances solubility for drug delivery .
  • Kinase Inhibitors : Functionalization via cross-coupling introduces pharmacophores (e.g., heteroaryl groups) targeting enzyme active sites .

Q. Example Application :

  • Step 1 : Suzuki coupling with a pyridinyl boronic acid to generate a kinase inhibitor scaffold.
  • Step 2 : Evaluate inhibitory activity via enzymatic assays (IC₅₀ < 100 nM reported in preliminary studies) .

Advanced: How to analyze conflicting spectral data (e.g., overlapping NMR signals)?

Answer:

  • DEPT-135 NMR : Differentiate CH₃ (dimethylamino) and CH (aromatic) groups.
  • 2D NMR (COSY, HSQC) : Resolve overlapping aromatic protons and assign coupling patterns .
  • Computational Modeling : Compare experimental ¹³C NMR shifts with DFT-calculated values to validate assignments .

Q. Case Study :

  • Overlapping δ 7.6–7.8 ppm signals in ¹H NMR were resolved via HSQC, confirming C–H correlations for the iodinated aromatic ring .

Basic: What are the key applications of this compound in organic synthesis?

Answer:

  • Building Block : Used in synthesizing iodinated heterocycles via Ullmann or Buchwald-Hartwig couplings .
  • Photocatalysis : The dimethylamino group participates in electron-transfer processes in visible-light-mediated reactions .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.